molecular formula C26H20O4 B11392833 6-benzyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11392833
M. Wt: 396.4 g/mol
InChI Key: IKFLIKCPNMEXAU-UHFFFAOYSA-N
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Description

6-benzyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one: , also known by its chemical formula C26H20O4 , is a fascinating compound with a complex structure. Let’s break it down:

  • Benzyl group (C6H5CH2-) : Attached to the furochromen core, the benzyl group provides stability and influences the compound’s reactivity.
  • 3-(3-methoxyphenyl) : This moiety contains a methoxy group (OCH3) attached to a phenyl ring. The methoxy group enhances the compound’s lipophilicity.
  • 5-methyl-7H-furo[3,2-g]chromen-7-one : The core structure consists of a furochromenone scaffold, which imparts unique properties.

Preparation Methods

Several synthetic routes exist for this compound:

  • Industrial Production : While industrial-scale synthesis details are proprietary, research laboratories often employ similar methods.
  • Laboratory Synthesis : One common approach involves cyclization of a suitable precursor, followed by benzyl group introduction and methoxylation.

Chemical Reactions Analysis

  • Oxidation : The furochromenone core can undergo oxidation reactions, yielding various derivatives.
  • Reduction : Reduction of the carbonyl group may lead to the corresponding alcohol.
  • Substitution : Benzyl and phenyl groups are susceptible to substitution reactions.
  • Common Reagents : Reagents like sodium borohydride (NaBH4), potassium permanganate (KMnO4), and Lewis acids are often employed.
  • Major Products : These reactions yield diverse products, including hydroxylated, alkylated, or halogenated derivatives.

Scientific Research Applications

  • Medicine : Researchers explore its potential as an anti-inflammatory or anticancer agent due to its unique structure.
  • Chemistry : It serves as a building block for more complex molecules.
  • Industry : Its applications extend to materials science and pharmaceuticals.

Mechanism of Action

  • Targets : The compound likely interacts with specific cellular receptors or enzymes.
  • Pathways : Further studies are needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

6-benzyl-3-(3-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H20O4/c1-16-20-13-22-23(18-9-6-10-19(12-18)28-2)15-29-24(22)14-25(20)30-26(27)21(16)11-17-7-4-3-5-8-17/h3-10,12-15H,11H2,1-2H3

InChI Key

IKFLIKCPNMEXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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